Pyronil 45-d34

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry

Pyronil 45-d34 is used as a reference standard in environmental testing and analytical chemistry. Its stable isotope-labeled form allows for precise quantification and analysis of environmental pollutants .

Biology

In biological research, this compound is used to study the effects of brominated flame retardants on living organisms. It helps in understanding the bioaccumulation and toxicity of such compounds .

Medicine

While not directly used in medicine, this compound’s analogs are studied for their potential effects on human health, particularly in relation to endocrine disruption and carcinogenicity .

Industry

This compound is widely used in the production of flame-retardant materials, including plastics, textiles, and electronics. Its effectiveness in reducing flammability makes it a valuable additive in various industrial applications .

Mécanisme D'action

Target of Action

Pyronil 45-d34, also known as Bis(2-ethylhexyl)tetrabromophthalate , is a brominated phthalate derivative . It is primarily used as a brominated flame retardant (BFR) . In addition to its use as a flame retardant, it is reportedly also used as a broad-spectrum synthetic pyrethroid insecticide . It is effective against a variety of insect pests, including mosquitoes, flies, fleas, and ticks .

Mode of Action

As a brominated flame retardant, it likely works by releasing bromine atoms upon heating, which then interfere with the combustion process and slow down the rate of burning .

Biochemical Pathways

Brominated flame retardants like this compound are known to interfere with the redox cycle and oxidative stress pathways . As an insecticide, it may affect the nervous system pathways, leading to paralysis and death of the insects .

Pharmacokinetics

Given its chemical structure and properties, it is likely to have low water solubility , suggesting that it may have low bioavailability and may accumulate in fatty tissues.

Result of Action

The primary result of this compound’s action as a flame retardant is the reduction in the rate of burning of the material to which it is applied . As an insecticide, its action results in the death of a variety of insect pests .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness as a flame retardant can be affected by the temperature and the presence of other combustible materials . Its stability and efficacy as an insecticide can be influenced by factors such as temperature, humidity, and the presence of other chemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pyronil 45-d34 is synthesized through the esterification of 3,4,5,6-tetrabromophthalic acid with 2-ethylhexanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain a high-purity compound .

Analyse Des Réactions Chimiques

Types of Reactions

Pyronil 45-d34 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding brominated phthalic anhydrides.

Reduction: Reduction reactions can convert the brominated groups to less reactive forms.

Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are used for substitution reactions.

Major Products Formed

Oxidation: Brominated phthalic anhydrides.

Reduction: Reduced brominated derivatives.

Substitution: Substituted phthalate esters.

Comparaison Avec Des Composés Similaires

Similar Compounds

Bis(2-ethylhexyl) phthalate (DEHP): A non-brominated analog used as a plasticizer.

Tetrabromobisphenol A (TBBPA): Another brominated flame retardant with similar applications.

Polybrominated diphenyl ethers (PBDEs): A class of brominated flame retardants with structural similarities.

Uniqueness

Pyronil 45-d34 is unique due to its stable isotope-labeled form, which allows for precise analytical applications. Its specific bromination pattern also provides distinct flame-retardant properties compared to other similar compounds .

Propriétés

Numéro CAS |

1793944-59-8 |

|---|---|

Formule moléculaire |

C24H34Br4O4 |

Poids moléculaire |

740.355 |

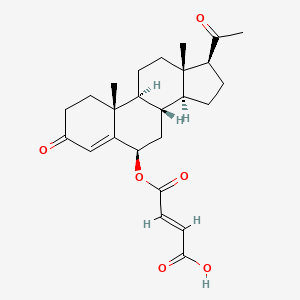

Nom IUPAC |

bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D,16D |

Clé InChI |

UUEDINPOVKWVAZ-RFETUZSTSA-N |

SMILES |

CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC |

Synonymes |

3,4,5,6-Tetrabromo-1,2-benzenedicarboxylic Acid 1,2-Bis(2-ethylhexyl-d34) Ester; Bis(2-ethylhexyl-d34) Tetrabromophthalate; DP 45; Di(2-ethylhexyl-34) Tetrabromophthalate; Uniplex FRP 45-d34; TBPH-d34; |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587378.png)

![N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B587381.png)